molecular formula C16H16N2O4S B13534503 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid

Katalognummer: B13534503
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: HEUNTGZFBLFRLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dioxide with butanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H16N2O4S

Molekulargewicht

332.4 g/mol

IUPAC-Name

4-(2,2-dioxo-3-phenyl-2λ6,1,3-benzothiadiazol-1-yl)butanoic acid

InChI

InChI=1S/C16H16N2O4S/c19-16(20)11-6-12-17-14-9-4-5-10-15(14)18(23(17,21)22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,20)

InChI-Schlüssel

HEUNTGZFBLFRLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N(S2(=O)=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.